(3,4-Dimethoxy-5-nitrobenzylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Dimethoxy-5-nitrophenyl)methylidene]propanedinitrile is a chemical compound characterized by the presence of a nitrophenyl group substituted with methoxy groups and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethoxy-5-nitrophenyl)methylidene]propanedinitrile typically involves the reaction of 3,4-dimethoxy-5-nitrobenzaldehyde with malononitrile under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 3,4-dimethoxy-5-nitrobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxy-5-nitrophenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(3,4-Dimethoxy-5-nitrophenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 2-[(3,4-dimethoxy-5-nitrophenyl)methylidene]propanedinitrile exerts its effects is largely dependent on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile: Similar structure but with hydroxyl groups instead of methoxy groups.
2-[(3,4-Dimethoxy-5-nitrophenyl)methylidene]malononitrile: Similar structure but with a different nitrile group.
Uniqueness
2-[(3,4-Dimethoxy-5-nitrophenyl)methylidene]propanedinitrile is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic properties and reactivity patterns compared to its analogs.
Properties
Molecular Formula |
C12H9N3O4 |
---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2-[(3,4-dimethoxy-5-nitrophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H9N3O4/c1-18-11-5-8(3-9(6-13)7-14)4-10(15(16)17)12(11)19-2/h3-5H,1-2H3 |
InChI Key |
HRISZMKQRDVSAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)[N+](=O)[O-])C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.